1-Chloro-6,7-dimethoxyphthalazine
Overview
Description
1-Chloro-6,7-dimethoxyphthalazine is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.65 g/mol . It is characterized by the presence of a chloro group and two methoxy groups attached to a phthalazine ring. This compound is often used as an intermediate in various chemical syntheses and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-6,7-dimethoxyphthalazine typically involves the chlorination of 6,7-dimethoxyphthalazine. One common method includes the reaction of 6,7-dimethoxyphthalazine with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
6,7-dimethoxyphthalazine+SOCl2→this compound+SO2+HCl
Industrial production methods may involve similar chlorination reactions but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Chloro-6,7-dimethoxyphthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The chloro group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen gas (H2) with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation .
Scientific Research Applications
1-Chloro-6,7-dimethoxyphthalazine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-6,7-dimethoxyphthalazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Chloro-6,7-dimethoxyphthalazine can be compared with other similar compounds such as:
6,7-Dimethoxyphthalazine: Lacks the chloro group, which can affect its reactivity and applications.
1-Bromo-6,7-dimethoxyphthalazine:
1-Fluoro-6,7-dimethoxyphthalazine: Contains a fluoro group, which can significantly alter its chemical properties and biological activity.
Properties
IUPAC Name |
1-chloro-6,7-dimethoxyphthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-13-10(11)7(6)4-9(8)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFKIBHRGIYRNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NN=C2Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608262 | |
Record name | 1-Chloro-6,7-dimethoxyphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70724-23-1 | |
Record name | 1-Chloro-6,7-dimethoxyphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-6,7-dimethoxyphthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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